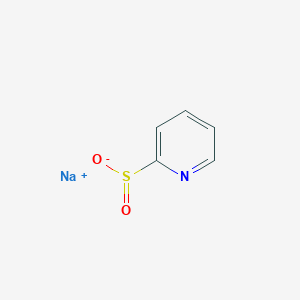

Sodium pyridine-2-sulfinate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;pyridine-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGASCBCQJRDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24367-66-6 | |

| Record name | Sodium Pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Pyridine-2-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyridine-2-sulfinate is a versatile synthetic intermediate gaining prominence in medicinal chemistry and drug development. It serves as a stable and effective precursor for the introduction of the 2-pyridylsulfonyl moiety, a common functional group in pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and logical workflow diagrams to aid researchers in its preparation and analysis.

Introduction

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of pharmaceuticals. Consequently, the development of robust and efficient methods for the functionalization of pyridine derivatives is of paramount importance. This compound has emerged as a valuable reagent, particularly as a stable alternative to the often-unstable pyridine-2-boronic acids in cross-coupling reactions. Its utility extends to the synthesis of sulfonamides and other sulfur-containing heterocycles. This guide details the primary synthetic routes to this compound and the analytical techniques for its characterization.

Synthesis of this compound

Two principal synthetic strategies are commonly employed for the preparation of this compound: the oxidation of 2-mercaptopyridine (B119420) and the reduction of pyridine-2-sulfonyl chloride.

Method 1: Oxidation of 2-Mercaptopyridine

This method involves a two-step process starting from the readily available 2-mercaptopyridine (also known as 2-pyridinethiol). The first step is the oxidation of the thiol to the corresponding pyridine-2-sulfonic acid, which is then neutralized to form the sodium salt.

Experimental Protocol:

Step 1: Oxidation of 2-Mercaptopyridine to Pyridine-2-sulfonic Acid [1]

-

Dissolve 2-mercaptopyridine in an aqueous solution of hydrogen peroxide.

-

Stir the solution at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an ethanol (B145695)/water mixture to yield pyridine-2-sulfonic acid.

Step 2: Formation of the Sodium Salt

-

Dissolve the purified pyridine-2-sulfonic acid in a suitable solvent such as ethanol.

-

Add a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Method 2: Reduction of Pyridine-2-sulfonyl Chloride

A common and efficient method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride.[2] Pyridine-2-sulfonyl chloride can be prepared from 2-mercaptopyridine.

Experimental Protocol:

Step 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce hazardous byproducts.

-

A detailed procedure for the synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine has been described in the literature. This typically involves the oxidative chlorination of the thiol.

Step 2: Reduction of Pyridine-2-sulfonyl Chloride to this compound [2]

-

In a reaction vessel, prepare a solution of sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.

-

Heat the solution to approximately 70-80 °C.

-

Slowly add the pyridine-2-sulfonyl chloride to the heated solution with vigorous stirring.

-

Maintain the temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and then with ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄NNaO₂S | [3] |

| Molecular Weight | 165.14 g/mol | [3] |

| Appearance | White to off-white or light yellow powder/crystals | [3] |

| Melting Point | 284.0 - 285.5 °C | [3] |

| Solubility | Soluble in water. | |

| CAS Number | 24367-66-6 | [3] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four signals corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing sulfinate group and the solvent used (typically D₂O or DMSO-d₆).

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.8 - 8.0 | d |

| H-4 | ~7.4 - 7.6 | t |

| H-5 | ~7.2 - 7.4 | d |

| H-6 | ~8.4 - 8.6 | d |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~125 - 130 |

| C-4 | ~135 - 140 |

| C-5 | ~120 - 125 |

| C-6 | ~148 - 152 |

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the sulfinate group and the pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| S=O Stretch (asymmetric) | ~1050 - 1150 |

| S=O Stretch (symmetric) | ~950 - 1050 |

| C=N and C=C Stretch (pyridine ring) | ~1600 - 1400 |

| C-H Stretch (aromatic) | ~3100 - 3000 |

3.2.4. Mass Spectrometry

Mass spectrometry (electrospray ionization, ESI, in negative mode) would be expected to show the pyridine-2-sulfinate anion.

| Ion | Expected m/z |

| [C₅H₄NO₂S]⁻ | 142.00 |

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and characterization processes.

Conclusion

This compound is a valuable and increasingly important building block in organic synthesis, particularly for the construction of complex molecules in drug discovery. The synthetic methods outlined in this guide, based on either the oxidation of 2-mercaptopyridine or the reduction of pyridine-2-sulfonyl chloride, provide reliable routes to this reagent. Proper characterization using the analytical techniques described is crucial to ensure the quality and purity of the synthesized material for subsequent applications. This guide serves as a practical resource for researchers to facilitate the synthesis and characterization of this compound in their laboratories.

References

"Sodium pyridine-2-sulfinate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyridine-2-sulfinate is a versatile and highly valuable reagent in modern organic synthesis. Its stability and nucleophilic nature make it an excellent coupling partner in various cross-coupling reactions, particularly in the synthesis of complex heterocyclic molecules relevant to the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its use, and a summary of its key applications.

Core Physical and Chemical Properties

This compound is an off-white to white powder that is stable under standard laboratory conditions.[1] While it is known to be soluble in water, quantitative solubility data in various solvents is not extensively documented in publicly available literature.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄NNaO₂S | [1] |

| Molecular Weight | 165.14 g/mol | [1] |

| Appearance | Off-white to white powder | [1] |

| Melting Point | 284.0 - 285.5 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Solubility | Soluble in water | [1] |

| CAS Number | 24367-66-6 | [1] |

Spectroscopic Data

¹H NMR (of a derivative): A publication by TCI Chemicals provides ¹H NMR data for a product formed from a reaction with this compound, which can be useful for characterizing related compounds.

Synthesis of this compound

A detailed, specific protocol for the synthesis of this compound is not widely published. However, a general and plausible method can be adapted from the synthesis of other sodium arenesulfinates. This typically involves the reduction of the corresponding sulfonyl chloride.

Plausible Synthetic Protocol

-

Starting Material: Pyridine-2-sulfonyl chloride.

-

Reduction: The pyridine-2-sulfonyl chloride is dissolved in an appropriate solvent, such as water or a mixture of water and a miscible organic solvent.

-

Reducing Agent: A reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate (NaHCO₃), is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the reduction.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the this compound product can be isolated by filtration, followed by washing and drying. Purification can be achieved by recrystallization.

Key Applications in Organic Synthesis

This compound is a key reagent in the construction of carbon-carbon and carbon-sulfur bonds, finding significant use in the synthesis of pharmaceuticals and other functional organic molecules.

Logical Relationship of Applications

References

An In-depth Technical Guide to Sodium Pyridine-2-sulfinate (CAS: 24367-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyridine-2-sulfinate is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research.[1] Its growing importance stems from its role as a stable and effective nucleophilic coupling partner, offering significant advantages over traditional organometallic reagents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of sulfonamides. Detailed experimental protocols and mechanistic insights are presented to aid researchers in leveraging this reagent for the efficient construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24367-66-6 | [1] |

| Molecular Formula | C₅H₄NNaO₂S | [1] |

| Molecular Weight | 165.14 g/mol | [1] |

| Appearance | Off-white to white powder/crystals | [1] |

| Melting Point | 284.0 - 285.5 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Room Temperature, Store under inert gas, Hygroscopic | [1] |

Table 2: Spectroscopic Data for Pyridine-2-sulfonic Acid and a Representative Derivative

| Spectroscopic Technique | Data for Pyridine-2-sulfonic Acid / Derivative |

| ¹H NMR | Pyridine-2-sulfonic Acid: δ ~8.6 (ddd, H-6), ~8.1 (ddd, H-3), ~7.9 (td, H-4), ~7.5 (ddd, H-5) ppm |

| ¹H NMR of 2-(p-tolyl)pyridine (B1347097) (product of cross-coupling): (400 MHz, CDCl₃) δ 8.68 (d, 1H), 7.89 (d, 2H), 7.78-7.68 (m, 2H), 7.28 (d, 2H), 7.23-7.18 (m, 1H), 2.41 (s, 3H) ppm | |

| FT-IR (Characteristic Peaks) | Pyridine-2-sulfonic Acid: ~3100-3000 (C-H aromatic), ~1600-1450 (C=C, C=N stretch), ~1250-1150 & ~1050-1000 (S=O stretch) cm⁻¹ |

Synthesis of this compound

This compound can be readily prepared from commercially available starting materials. A common and efficient method involves the oxidation of 2-mercaptopyridine (B119420).

Experimental Protocol: Synthesis via Oxidation of 2-Mercaptopyridine

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Mercaptopyridine

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve 2-mercaptopyridine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Isolation: Upon completion, the product can be isolated by precipitation. This may be induced by the addition of a co-solvent like ethanol or by concentrating the reaction mixture.

-

Purification: Collect the precipitated solid by filtration using a Büchner funnel. Wash the solid with cold ethanol and then dry it under vacuum to yield this compound as a white to off-white solid.

Key Applications in Organic Synthesis

This compound is a cornerstone reagent in two major areas of synthetic chemistry: palladium-catalyzed cross-coupling reactions and the synthesis of sulfonamides.

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

A significant application of this compound is its use as a nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions to form C-C bonds.[2] This methodology provides a robust alternative to the often unstable and inefficient pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of biaryl and heteroaryl pyridines.[2]

The palladium-catalyzed desulfinative cross-coupling reaction proceeds through a well-defined catalytic cycle. The key steps involve the generation of an active Pd(0) species, oxidative addition of the aryl halide, transmetalation with the sulfinate salt, extrusion of sulfur dioxide, and reductive elimination to yield the final product and regenerate the catalyst.

The following diagram illustrates a typical experimental workflow for the synthesis of bi-heterocyclic compounds using this compound.

The palladium-catalyzed desulfinative cross-coupling reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. Table 3 provides a selection of reported yields for the synthesis of various biaryl and heteroaryl pyridines.

Table 3: Selected Yields for Palladium-Catalyzed Cross-Coupling of this compound with Various (Hetero)aryl Halides

| (Hetero)aryl Halide | Product | Yield (%) |

| 4-Bromotoluene | 2-(p-tolyl)pyridine | 99 |

| 4-Chlorotoluene | 2-(p-tolyl)pyridine | 95 |

| 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 92 |

| 2-Bromopyridine | 2,2'-Bipyridine | 85 |

| 3-Bromopyridine | 2,3'-Bipyridine | 88 |

| 2-Chloroquinoline | 2-(Quinolin-2-yl)pyridine | 75 |

Reaction Conditions: this compound (2.0 equiv.), (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h.

Synthesis of Sulfonamides

This compound serves as a key intermediate in the synthesis of sulfonamides, a class of compounds with significant pharmacological importance, particularly as antibacterial agents.[1]

The synthesis of sulfonamides from this compound typically involves its conversion to a more reactive sulfonylating agent, such as a sulfonyl chloride, which then reacts with an amine. Alternatively, direct coupling methods are also being developed.

This protocol outlines a two-step method for the synthesis of N-aryl/alkyl pyridine-2-sulfonamides, proceeding through a stable sulfonate ester intermediate.

Step 1: Synthesis of an Activated Sulfonate Ester

-

Preparation of Reagent: Prepare the necessary organozinc or other organometallic reagent from the corresponding pyridine (B92270) derivative if not starting directly from the sulfinate.

-

Reaction: React this compound or a derivative with a suitable activating agent (e.g., 2,4,6-trichlorophenyl chlorosulfate) in an appropriate solvent under an inert atmosphere.

-

Work-up and Isolation: After the reaction is complete, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the activated sulfonate ester product.

Step 2: Synthesis of the Sulfonamide

-

Reaction Setup: In a suitable pressure vessel, combine the activated pyridine-2-sulfonate (B372464) ester with the desired primary or secondary amine.

-

Heating: Heat the mixture to the required temperature (e.g., 80-120 °C) for a specified time (e.g., 12 hours).

-

Isolation and Purification: After cooling, the product sulfonamide can be isolated and purified using standard techniques such as chromatography.

Table 4: Representative Yields for the Synthesis of N-Substituted Pyridine-2-sulfonamides

| Amine | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | 80 | 12 | 75 |

| Aniline | 120 | 12 | 68 |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

Conclusion

This compound has emerged as a powerful and versatile reagent in organic synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed desulfinative cross-coupling reactions make it an invaluable tool for the synthesis of complex pyridine-containing molecules, which are of significant interest in drug discovery and materials science. Furthermore, its utility as a precursor for the synthesis of sulfonamides underscores its broad applicability. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of this important synthetic building block by researchers and scientists in the field.

References

A Technical Guide to Sodium Pyridine-2-Sulfinate: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyridine-2-sulfinate has emerged as a pivotal reagent in organic synthesis, offering a stable and highly effective alternative to traditional boronic acids in cross-coupling reactions. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and, most notably, its application in palladium-catalyzed carbon-carbon bond formation. Detailed experimental protocols and a workflow visualization are presented to facilitate its adoption in research and development settings, particularly within the pharmaceutical and materials science sectors.

Molecular Structure and Physicochemical Properties

This compound is an organic sodium salt characterized by a sulfinate group attached to the second position of a pyridine (B92270) ring. This structure confers unique reactivity, making it an excellent nucleophilic partner in various cross-coupling reactions.

Molecular Structure

The structure of this compound consists of a sodium cation (Na⁺) and a pyridine-2-sulfinate anion (C₅H₄NSO₂⁻). The anion features a pyridine ring substituted at the C2 position with a sulfinate group (-SO₂⁻).

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄NNaO₂S | [1][2] |

| Molecular Weight | 165.14 g/mol | [2] |

| CAS Number | 24367-66-6 | [2] |

| Appearance | Off-white to white powder or crystals | [2] |

| Melting Point | 284.0 - 285.5 °C / 292 °C | [2] |

| Purity | ≥ 95% - 98% (HPLC) | [2] |

| Canonical SMILES | C1=CC=NC(=C1)S(=O)[O-].[Na+] | [1] |

| InChI Key | HQCGASCBCQJRDJ-UHFFFAOYSA-M | [1] |

| Storage Conditions | Room Temperature, Sealed in dry conditions | [1][2] |

Experimental Protocols

This compound is particularly valued for its application in palladium-catalyzed desulfinative cross-coupling reactions, serving as a superior substitute for the often unstable pyridine-2-boronates.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Type Cross-Coupling

This protocol outlines a general procedure for the cross-coupling of this compound with an aryl halide, a reaction of significant importance in the synthesis of bi-heterocyclic compounds relevant to drug discovery.[3][4]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

A suitable phosphine (B1218219) ligand (e.g., di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) or tricyclohexylphosphine)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Pressure vessel or sealed reaction tube

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a pressure vessel under an inert atmosphere (e.g., nitrogen), combine this compound (2.0 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), and potassium carbonate (1.5 equivalents).[2][3]

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) to the vessel.[2]

-

Reaction: Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for the required time (typically 3-18 hours, potentially longer for less reactive substrates).[1][2][3]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.[1]

-

Isolation and Purification: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired bi-heterocyclic product.[1]

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

A schematic of the experimental workflow for the cross-coupling reaction.

Applications in Drug Development and Beyond

The primary application of this compound lies in its ability to facilitate the synthesis of complex molecules containing pyridine rings, which are ubiquitous in pharmaceuticals.[4] Its use as a robust coupling partner in palladium-catalyzed reactions allows for the efficient construction of carbon-carbon bonds, a fundamental process in the development of new drug candidates. Beyond pharmaceuticals, this reagent is also finding use in the synthesis of novel materials, such as conductive polymers and specialized dyes.[2]

Conclusion

This compound is a highly valuable and versatile reagent for organic chemists. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool in modern synthetic chemistry, particularly for applications in drug discovery and materials science. The detailed protocols and data presented in this guide aim to support its effective implementation in the laboratory.

References

- 1. This compound | 24367-66-6 | TCI AMERICA [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Sodium Pyridine-2-Sulfinate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyridine-2-sulfinate is a versatile and increasingly utilized reagent in synthetic chemistry, particularly in cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. Its efficacy and the reliability of experimental outcomes are intrinsically linked to its stability and proper storage. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on currently available data. While detailed quantitative degradation studies are not extensively documented in publicly accessible literature, this guide consolidates the existing knowledge to ensure the integrity of the reagent for research and development applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is generally considered a "bench-stable" reagent, meaning it does not undergo rapid decomposition under ambient laboratory conditions.[1] Its utility in various synthetic protocols, including palladium-catalyzed cross-coupling reactions, highlights its relative stability under specific reaction conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄NNaO₂S | TCI Chemicals, Sigma-Aldrich |

| Molecular Weight | 165.15 g/mol | Sigma-Aldrich |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Melting Point | 283.0 to 287.0 °C | TCI Chemicals |

| Purity | >95.0% (T) | TCI Chemicals |

| Hygroscopicity | Hygroscopic | TCI Chemicals |

Stability Profile

Thermal Stability

This compound exhibits a high melting point (283-287 °C), suggesting good thermal stability in its solid state. However, prolonged exposure to high temperatures may lead to decomposition. It is stable under the elevated temperatures (e.g., 120-150 °C) often required for cross-coupling reactions for the duration of the synthesis.[1]

Hydrolytic Stability

As a salt, this compound is soluble in water. The sulfinate group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of pyridine-2-sulfonic acid or other degradation products. The material is noted to be hygroscopic, indicating a propensity to absorb moisture from the atmosphere, which could potentially impact its long-term stability.[1]

Photostability

There is no specific information available regarding the photostability of this compound. As a precautionary measure, it is advisable to store the compound in amber or opaque containers to protect it from light.

Oxidative Stability

This compound is incompatible with strong oxidizing agents. The sulfinate moiety is susceptible to oxidation, which would likely convert it to the corresponding sulfonate.

Recommended Storage Conditions

To ensure the long-term integrity and reactivity of this compound, the following storage conditions are recommended based on information from various suppliers.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Source |

| Temperature | Cool and dark place, <15°C recommended by some suppliers, though room temperature is also cited. | To minimize potential thermal degradation and preserve long-term stability. | TCI Chemicals |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | The compound is hygroscopic and protecting it from moisture is crucial. | TCI Chemicals |

| Container | Tightly closed container. | To prevent exposure to atmospheric moisture and oxygen. | ChemicalBook |

| Location | Dry and well-ventilated place. | To maintain a low-humidity environment. | ChemicalBook |

| Incompatibilities | Store away from oxidizing agents and incompatible materials. | To prevent chemical reactions that could degrade the compound. | ChemicalBook, TCI Chemicals |

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area.

Experimental Protocols

Detailed experimental protocols for forced degradation studies or the development of stability-indicating analytical methods for this compound are not available in the reviewed literature. For researchers needing to perform such studies, a general workflow is proposed below.

Proposed Workflow for Stability Testing

Caption: Proposed experimental workflow for assessing the stability of this compound.

Potential Degradation Pathway

While not empirically demonstrated in the literature for this specific compound, a plausible degradation pathway under oxidative or certain hydrolytic conditions could involve the conversion of the sulfinate group.

Caption: A potential degradation pathway for this compound.

Conclusion

This compound is a robust reagent when stored and handled correctly. The primary stability concerns are its hygroscopicity and incompatibility with oxidizing agents. Adherence to the recommended storage conditions—cool, dry, and under an inert atmosphere—is critical for preserving its chemical integrity and ensuring reproducible results in its synthetic applications. Further in-depth studies are warranted to quantitatively assess its stability under various stress conditions and to fully elucidate its degradation pathways.

References

An In-depth Technical Guide to the Solubility of Sodium Pyridine-2-Sulfinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyridine-2-sulfinate is a versatile reagent in modern organic synthesis, notably as a precursor for the generation of 2-pyridyl radicals and in palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for its solubility determination, and key reaction pathways where this compound is utilized. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing the necessary tools and methodologies for researchers to determine solubility in their specific applications.

Solubility of this compound

Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. As a sodium salt of an organic acid, its solubility is largely dictated by the polarity of the solvent and its ability to solvate the sodium cation and the pyridine-2-sulfinate anion.

Qualitative Solubility Profile

Based on general chemical principles for salts of organic acids, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): this compound is expected to have its highest solubility in these solvents due to strong ion-dipole interactions and hydrogen bonding. ChemicalBook indicates that it is soluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated in highly polar aprotic solvents that can effectively solvate the cation.

-

Less Polar Aprotic Solvents (e.g., THF, acetone, acetonitrile): Limited or slight solubility is expected. Heating may increase the extent of dissolution.

-

Nonpolar Solvents (e.g., toluene, hexane, dichloromethane, chloroform): this compound is expected to be sparingly soluble or insoluble in nonpolar solvents due to the large difference in polarity.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in g/100 mL or mg/mL). The following table summarizes the status of quantitative data for this compound in a selection of common organic solvents. Researchers are encouraged to use the experimental protocols provided in Section 2 to determine precise solubilities for their specific solvent systems and conditions.

| Solvent | Chemical Class | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Soluble | Data not available |

| Methanol | Polar Protic | Likely Soluble | Data not available |

| Ethanol | Polar Protic | Likely Soluble | Data not available |

| Isopropanol | Polar Protic | Moderately Soluble | Data not available |

| Acetone | Polar Aprotic | Sparingly Soluble | Data not available |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic (Less Polar) | Sparingly Soluble | Data not available |

| Dichloromethane (DCM) | Nonpolar | Insoluble/Sparingly Soluble | Data not available |

| Chloroform | Nonpolar | Insoluble/Sparingly Soluble | Data not available |

| Toluene | Nonpolar | Insoluble | Data not available |

| Hexane | Nonpolar | Insoluble | Data not available |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and determining the mass of the dissolved solute after solvent evaporation.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Pre-weighed vials

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Organic solvent of interest

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to obtain several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 2.1).

-

Sample Preparation and Analysis:

-

Filter the saturated solution as described in step 3 of the Gravimetric Method.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Key Reaction Pathways and Experimental Workflows

This compound is a key intermediate in several important organic transformations. The following diagrams illustrate two of its primary applications.

Palladium-Catalyzed Desulfinylative Cross-Coupling

This compound serves as an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions with aryl halides, providing a reliable alternative to often unstable pyridine-2-boronates.

Caption: Experimental workflow for palladium-catalyzed cross-coupling.

Synthesis of Sulfonamides

This compound can be used as a precursor for the synthesis of sulfonamides, an important class of compounds in medicinal chemistry.

Caption: General workflow for the synthesis of sulfonamides.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the literature, its utility in organic synthesis is well-established. This guide provides researchers with the foundational knowledge of its expected solubility behavior and, more importantly, equips them with detailed experimental protocols to determine solubility in their specific systems. The illustrated reaction workflows highlight its significance as a versatile building block in modern synthetic chemistry. It is recommended that researchers perform solubility tests under their specific reaction conditions to ensure optimal performance.

The Advent of a Versatile Reagent: A Technical Guide to Sodium Pyridine-2-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyridine-2-sulfinate has emerged as a pivotal reagent in modern organic synthesis, offering solutions to long-standing challenges in the construction of complex molecules, particularly those containing the ubiquitous pyridine (B92270) moiety. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this versatile compound. Initially overshadowed by its sulfonic acid counterpart, the unique reactivity of this compound was prominently brought to the forefront by the work of Professor Michael C. Willis and his collaborators, who identified it as a remarkably stable and efficient nucleophilic partner in palladium-catalyzed cross-coupling reactions. This discovery addressed the significant stability issues associated with pyridine-2-boronic acids in Suzuki-Miyaura coupling, a cornerstone of pharmaceutical and agrochemical research. This guide will detail the historical context of its development, provide comprehensive experimental protocols for its key applications, present quantitative data in structured tables for comparative analysis, and illustrate the underlying reaction mechanisms and workflows through detailed diagrams.

Introduction: The Genesis of a Reagent

The story of this compound is one of overcoming synthetic hurdles. For decades, the synthesis of biaryl and heteroaryl compounds containing a 2-substituted pyridine ring via traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, was fraught with difficulties. Pyridine-2-boronic acids, the conventional nucleophilic partners, are notoriously unstable, often leading to low yields and reproducibility issues. This instability presented a significant bottleneck in the synthesis of numerous biologically active molecules and functional materials.

A breakthrough came with the investigation of pyridine sulfinates as alternative coupling partners. While the synthesis of pyridine-sulfonic acids has been known for over a century, often requiring harsh reaction conditions, the utility of the corresponding sulfinates was largely unexplored. The research group of Michael C. Willis, in collaboration with Pfizer, demonstrated that this compound is a bench-stable, crystalline solid that serves as an excellent nucleophilic precursor in palladium-catalyzed desulfinative cross-coupling reactions.[1][2][3] This discovery provided a robust and highly effective alternative to the problematic boronic acids, paving the way for more efficient and reliable synthesis of a wide array of pyridine-containing compounds.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₄NNaO₂S | [3] |

| Molecular Weight | 165.15 g/mol | [3] |

| Appearance | White to off-white powder or crystals | - |

| Melting Point | 292 °C | [3] |

| Solubility | Soluble in water. | - |

| CAS Number | 24367-66-6 | [3] |

Safety Information:

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. Causes serious eye irritation. | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. |

Synthesis of this compound

While early methods for the sulfonation of pyridine to its sulfonic acid were often harsh, modern procedures allow for the efficient synthesis of this compound. A common laboratory-scale preparation involves the oxidation of the corresponding thiol.

Experimental Protocol: Synthesis from 2-Mercaptopyridine (B119420)

This procedure is adapted from methods described for the preparation of sulfinates from thiols.

Materials:

-

2-Mercaptopyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 2-mercaptopyridine (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (30% solution, 2.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane to remove any unreacted starting material and byproducts.

-

Carefully acidify the aqueous layer with a cooled solution of hydrochloric acid to a pH of approximately 2-3 to precipitate the pyridine-2-sulfinic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

To prepare the sodium salt, suspend the pyridine-2-sulfinic acid in ethanol and add a solution of sodium hydroxide (1.0 eq) in water.

-

Stir the mixture until a clear solution is obtained.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Organic Synthesis

This compound has proven to be a versatile reagent with broad applications in organic synthesis.

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

This is the most prominent application of this compound, providing a reliable method for the formation of C-C bonds between a pyridine ring and various aryl or heteroaryl halides.

Caption: General workflow for palladium-catalyzed desulfinative cross-coupling.

Caption: Proposed catalytic cycle for desulfinative cross-coupling.

The following is a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[4]

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried resealable Schlenk tube, add this compound (2.0 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).

-

Evacuate the tube and backfill with an inert atmosphere (nitrogen or argon).

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 150 °C for 3–18 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

The following table summarizes the yields obtained from the cross-coupling of this compound with a range of (hetero)aryl halides, demonstrating the broad scope of this reaction.

| (Hetero)aryl Halide | Product | Yield (%) | Reference(s) |

| 4-Bromotoluene | 2-(p-tolyl)pyridine | 99 | [4] |

| 4-Chlorotoluene | 2-(p-tolyl)pyridine | 95 | [4] |

| 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 98 | [4] |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 85 | [4] |

| 2-Bromopyridine | 2,2'-Bipyridine | 82 | [4] |

| 3-Bromopyridine | 2,3'-Bipyridine | 91 | [4] |

| 2-Chloropyrazine | 2-(Pyrazin-2-yl)pyridine | 75 | [4] |

Synthesis of Sulfonamides

This compound is also a valuable precursor for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity.

This protocol describes a general method for the synthesis of N-aryl pyridine-2-sulfonamides from this compound.

Materials:

-

This compound

-

Aryl amine

-

Copper(I) iodide (CuI)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a reaction vial, add this compound (1.2 equiv.), the aryl amine (1.0 equiv.), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (2.0 equiv.).

-

Evacuate the vial and backfill with an inert atmosphere.

-

Add anhydrous DMSO.

-

Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble materials.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Aryl Amine | Product | Yield (%) |

| Aniline | N-phenylpyridine-2-sulfonamide | 85 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)pyridine-2-sulfonamide | 82 |

| 4-Chloroaniline | N-(4-chlorophenyl)pyridine-2-sulfonamide | 78 |

| Benzylamine | N-benzylpyridine-2-sulfonamide | 91 |

Applications in the Dye Industry

This compound and related sulfinate salts serve as important intermediates in the synthesis of various dyes and pigments. The sulfonyl group can act as a key functional moiety for tuning the electronic and photophysical properties of the dye molecules, as well as enhancing their stability and solubility. While specific, detailed industrial protocols are often proprietary, the general synthetic strategies involve the reaction of the sulfinate with diazonium salts or other electrophilic dye precursors.

Conclusion

The discovery of this compound as a stable and versatile reagent has had a profound impact on modern organic synthesis. Its ability to overcome the limitations of previous methods for the introduction of the 2-pyridyl moiety has streamlined the synthesis of countless compounds of interest to the pharmaceutical, agrochemical, and materials science industries. The detailed protocols and quantitative data presented in this guide are intended to facilitate its broader adoption and to inspire further innovation in the application of this remarkable reagent. The continued exploration of the reactivity of this compound promises to unlock even more efficient and elegant solutions to complex synthetic challenges.

References

Sodium Pyridine-2-sulfinate: A Comprehensive Technical Guide to its Mechanisms of Action in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyridine-2-sulfinate has emerged as a highly versatile and valuable reagent in modern organic synthesis. Its unique reactivity profile enables its participation in a range of mechanistically distinct transformations, offering significant advantages in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, including its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, its utility in nucleophilic aromatic substitution (SNAr), and its function as a precursor to sulfonyl radicals under visible-light-mediated conditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction: The Ascendancy of Pyridine (B92270) Sulfinates in Synthesis

The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, yet synthetic access to substituted pyridines can be challenging.[1][2] Traditional cross-coupling methodologies, such as the Suzuki-Miyaura reaction, often encounter difficulties with 2-pyridyl boronic acids due to their inherent instability.[1][3][4] this compound and its derivatives have risen as superior alternatives, offering enhanced stability, ease of handling, and remarkable efficiency in a variety of transformations.[1][5] This guide delineates the primary mechanistic pathways through which this reagent exerts its synthetic utility.

Palladium-Catalyzed Desulfinative Cross-Coupling: A Superior Alternative to Boronic Acids

One of the most significant applications of this compound is its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides.[1][6] This "desulfinative" coupling provides a robust and reliable method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds, a common feature in drug candidates.[1][7]

The key advantage of this methodology lies in the stability of the sulfinate reagent compared to the corresponding boronic acids, leading to more consistent and higher-yielding reactions.[1][2] The reaction is tolerant of a wide range of functional groups and can be applied to complex, late-stage functionalization in drug discovery programs.[1][7]

General Reaction Mechanism

The catalytic cycle is believed to proceed through a standard cross-coupling pathway involving oxidative addition, transmetalation (or a related sulfinate transfer), and reductive elimination. While the precise details of the mechanism are still under investigation, a plausible catalytic cycle is depicted below.[6]

Figure 1: Proposed catalytic cycle for the Pd-catalyzed desulfinative cross-coupling.

Quantitative Data Summary

The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various aryl halides.

| Entry | Pyridine Sulfinate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane (B91453) | 150 | - | 95 | [6] |

| 2 | This compound | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | - | 92 | [1] |

| 3 | This compound | 4-Chlorotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | - | 88 | [1] |

| 4 | Sodium 5-methylpyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 3-18 | 91 | [1] |

| 5 | Sodium pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 3-18 | 85 | [1] |

Detailed Experimental Protocol

General Procedure for Palladium-Catalyzed Cross-Coupling: [1][8]

-

Reaction Setup: In a pressure vessel or sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), combine the this compound (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂; 5 mol%), tricyclohexylphosphine (B42057) (PCy₃; 10 mol%), and potassium carbonate (K₂CO₃; 1.5 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane as the solvent.

-

Reaction: Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 3–18 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr)

This compound can also act as a potent nucleophile in SNAr reactions, particularly with electron-deficient (hetero)arenes.[8][9] This transition-metal-free pathway offers a complementary approach for the synthesis of sulfonylated pyridines, which are valuable intermediates and pharmacophores.[9][10] The reaction is often facilitated by the presence of activating groups (e.g., nitro, cyano) on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

General Reaction Mechanism

The SNAr mechanism involves a two-step addition-elimination sequence. The sulfinate anion attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. Subsequent elimination of the leaving group (typically a halide) re-aromatizes the ring and yields the sulfonylated product.

References

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 24367-66-6 [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

Theoretical Reactivity of Sodium Pyridine-2-Sulfinate: A Technical Guide for Drug Development Professionals

Abstract: Sodium pyridine-2-sulfinate has emerged as a versatile and highly effective reagent in modern organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and agrochemical development. Its stability, ease of handling, and unique reactivity profile, especially in palladium-catalyzed cross-coupling reactions, make it an attractive alternative to traditional organoboron compounds.[1][2][3][4] This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its electronic structure and reaction mechanisms to leverage its full potential in synthetic applications. This document summarizes key theoretical data, outlines detailed experimental and computational protocols, and visualizes reaction pathways and workflows.

Introduction to this compound

This compound is a stable, off-white to white powder that serves as a key nucleophilic coupling partner in a variety of organic transformations.[1][5] It is particularly valued for its role in the synthesis of sulfonamides and as a superior substitute for the often unstable and inefficient pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions.[2][3][4] The presence of the pyridine (B92270) ring and the sulfinate group imparts a unique electronic character that governs its reactivity. Understanding this electronic structure through theoretical studies is crucial for predicting its behavior in complex chemical environments and for designing novel synthetic strategies.

The compound's versatility is highlighted by its divergent reactivity, which can be controlled to achieve different synthetic outcomes. For instance, under base-catalyzed conditions, it can lead to the direct C4-sulfonylation of pyridines, while photochemical activation can generate sulfonyl radicals for the three-component sulfonative pyridylation of alkenes.[6][7][8]

Theoretical Electronic and Structural Properties

While direct, in-depth theoretical studies exclusively focused on this compound are limited in publicly accessible literature, its electronic and structural properties can be reliably inferred from computational studies on analogous compounds, such as pyridine, substituted pyridines, and aryl sulfinates. The data presented below are representative values based on Density Functional Theory (DFT) calculations, which are a standard method for evaluating the electronic structure of organic molecules.[9]

Computational Methodology

The hypothetical data presented in this section is based on a standard and widely accepted level of theory for this class of molecules:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311+G(d,p) (A triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens)

-

Solvent Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), would typically be used to simulate a solvent environment (e.g., DMSO or DMF), as many reactions involving this salt are performed in polar aprotic solvents.

Optimized Molecular Geometry

The geometry of the pyridine-2-sulfinate anion would be optimized to find the lowest energy conformation. Key structural parameters are presented in Table 1. The pyridine ring is expected to be largely planar, with the sulfinate group exhibiting a trigonal pyramidal geometry around the sulfur atom.

Table 1: Predicted Geometrical Parameters of the Pyridine-2-Sulfinate Anion

| Parameter | Predicted Value (Å or °) | Description |

| Bond Lengths (Å) | ||

| C-S | ~1.80 - 1.85 | Bond between the pyridine ring (C2) and the sulfur atom. |

| S-O | ~1.50 - 1.55 | Bonds between the sulfur and oxygen atoms of the sulfinate group. |

| C-N (in ring) | ~1.33 - 1.35 | Carbon-nitrogen bond lengths within the pyridine ring. |

| C-C (in ring) | ~1.38 - 1.40 | Carbon-carbon bond lengths within the pyridine ring. |

| **Bond Angles (°) ** | ||

| C-S-O | ~105 - 108 | Angle between the pyridine ring, sulfur, and an oxygen atom. |

| O-S-O | ~110 - 115 | Angle between the two oxygen atoms and the sulfur atom. |

| C-N-C (in ring) | ~117 - 119 | Angle around the nitrogen atom within the pyridine ring. |

Electronic Properties: Charge Distribution and Frontier Molecular Orbitals

The electronic properties of this compound are key to its reactivity, particularly its nucleophilic character. Mulliken population analysis is a method to estimate the partial atomic charges, indicating the distribution of electron density across the molecule.

Table 2: Predicted Mulliken Atomic Charges for the Pyridine-2-Sulfinate Anion

| Atom | Predicted Mulliken Charge (a.u.) | Implication for Reactivity |

| S | +0.8 to +1.2 | The sulfur atom is electrophilic, though the overall group acts as a nucleophile. |

| O | -0.8 to -1.0 | The oxygen atoms bear a significant negative charge, contributing to the nucleophilicity. |

| N (pyridine) | -0.5 to -0.7 | The nitrogen atom is a Lewis basic site and can coordinate to metal centers. |

| C2 (pyridine, bonded to S) | +0.2 to +0.4 | This carbon is relatively electron-deficient due to the attached sulfinate group. |

| C4 (pyridine) | -0.1 to -0.3 | The C4 position is a site of increased electron density, relevant for certain reactions. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a nucleophile like pyridine-2-sulfinate, the energy and localization of the HOMO are of primary importance.

Table 3: Predicted Frontier Molecular Orbital (FMO) Properties of the Pyridine-2-Sulfinate Anion

| Property | Predicted Value (eV) | Description and Implication for Reactivity |

| HOMO Energy | -2.0 to -3.0 | The relatively high energy of the HOMO indicates that the electrons are readily available for donation, confirming the nucleophilic character of the molecule. The HOMO is expected to have significant localization on the sulfinate group, particularly the sulfur and oxygen atoms. |

| LUMO Energy | +1.0 to +2.0 | The LUMO is likely a π* orbital of the pyridine ring. |

| HOMO-LUMO Gap | ~3.0 to 5.0 | The energy gap is a measure of molecular stability. A moderate gap suggests a molecule that is stable enough to be isolated but reactive enough to participate in chemical transformations. |

Key Reaction Mechanisms and Pathways

This compound is most renowned for its application in palladium-catalyzed desulfinative cross-coupling reactions. Mechanistic studies, combining kinetic analysis and structural characterization, have shed light on the catalytic cycle.

Palladium-Catalyzed Desulfinative Cross-Coupling

In the palladium-catalyzed cross-coupling with aryl halides, the pyridine-2-sulfinate acts as a nucleophilic partner. A key finding is that for pyridine sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation serves as the catalyst's resting state. The turnover-limiting step is the extrusion of sulfur dioxide (SO₂) from this complex.[1][7][10]

Methodologies for Reactivity Studies

To fully characterize the reactivity of this compound, a combination of computational and experimental techniques is employed.

Detailed Computational Protocol

A robust theoretical investigation into the reactivity of this compound would follow the workflow outlined below.

-

Geometry Optimization: The starting point is to find the lowest energy structure of the pyridine-2-sulfinate anion using a chosen level of theory.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties, including the Mulliken charge distribution, molecular orbital energies (HOMO, LUMO), and the molecular electrostatic potential (MEP) map, which visualizes regions of positive and negative charge.

-

Reaction Pathway Simulation: To study a specific reaction, one would model the reactants, products, and any intermediates. Transition state (TS) search algorithms are used to locate the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key indicator of reaction kinetics.

Experimental Protocol: Kinetic Analysis of Cross-Coupling

Experimental studies are crucial to validate theoretical models. A typical protocol to study the kinetics of the palladium-catalyzed cross-coupling reaction would involve:

-

Reaction Setup: A series of reactions are set up in parallel under an inert atmosphere (e.g., nitrogen or argon). Each reaction contains the aryl halide, this compound, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PCy₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane).

-

Monitoring Reaction Progress: Aliquots are taken from each reaction at specific time intervals. The reaction is quenched, and the samples are analyzed by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an internal standard to determine the concentration of reactants and products over time.

-

Initial Rate Measurements: By varying the initial concentration of one reactant while keeping others constant, the order of the reaction with respect to each component can be determined. This data is used to construct the experimental rate law.

-

Kinetic Isotope Effect (KIE) Studies: By using isotopically labeled reactants (e.g., deuterated substrates), one can determine if a specific bond-breaking event is part of the rate-determining step.

This experimental data provides crucial information for elucidating the reaction mechanism and corroborating the findings from computational studies.

Conclusion and Future Outlook

This compound is a reagent of significant importance with a favorable reactivity profile for applications in drug discovery and development. While comprehensive theoretical studies on this specific molecule are not yet widely published, analysis of analogous systems and established computational methods provide a robust framework for understanding its electronic structure and reactivity. The nucleophilic character of the sulfinate group, modulated by the electronic properties of the pyridine ring, is the cornerstone of its utility.

Future theoretical work should focus on detailed DFT studies of this compound itself to provide precise quantitative data on its structure and electronic properties. Furthermore, computational modeling of its diverse reaction pathways, including the photochemically induced radical reactions, will be invaluable for optimizing reaction conditions and expanding its synthetic applications. The synergy between such theoretical investigations and experimental validation will undoubtedly unlock new possibilities for the use of this versatile reagent in the synthesis of next-generation pharmaceuticals.

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium benzenesulfinate | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Sodium Pyridine-2-Sulfinate: A Comprehensive Technical Guide to its Application as a Nucleophilic Coupling Partner

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. Consequently, the development of robust and versatile methods for its incorporation into complex molecules is of paramount importance in medicinal chemistry and drug development. Traditional cross-coupling methodologies, such as the Suzuki-Miyaura reaction, often encounter significant challenges when employing 2-pyridyl boronic acids due to their inherent instability. Sodium pyridine-2-sulfinate has emerged as a highly effective and stable nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, offering a superior alternative for the synthesis of 2-substituted pyridines. This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of this compound as a nucleophilic coupling partner, with a focus on its role in desulfinative cross-coupling reactions.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. However, the application of this powerful tool to the synthesis of 2-substituted pyridines is often hampered by the poor stability and challenging preparation of pyridine-2-boronic acids.[1][2] These limitations have driven the search for alternative nucleophilic pyridine sources. This compound has been identified as a bench-stable, crystalline solid that serves as an excellent surrogate for the corresponding boronic acid in palladium-catalyzed cross-coupling reactions.[3][4] This desulfinative coupling approach provides a reliable and operationally simple method for the synthesis of a wide range of biaryl and hetero-biaryl compounds containing the pyridine moiety.[5]

Advantages of this compound

The use of this compound as a nucleophilic coupling partner offers several distinct advantages over traditional pyridine-2-boronic acids:

-

Enhanced Stability: this compound is a bench-stable solid, readily handled and stored under standard laboratory conditions, in stark contrast to the often-unstable nature of 2-pyridyl boronic acids.[3][4]

-

Ease of Preparation: The synthesis of this compound is straightforward, typically involving the oxidation of the corresponding commercially available pyridine-2-thiol (B7724439).[3]

-

Broad Substrate Scope: This methodology demonstrates a wide substrate scope, tolerating a variety of functional groups on both the sulfinate and the aryl/heteroaryl halide coupling partner.[6][7]

-

High Reaction Efficiency: The desulfinative cross-coupling reactions often proceed in high yields, providing efficient access to the desired 2-substituted pyridine products.

-

Applicability in Late-Stage Functionalization: The robustness of the reaction conditions makes it suitable for the late-stage functionalization of complex molecules, a critical aspect of drug discovery programs.[6][7]

Palladium-Catalyzed Desulfinative Cross-Coupling

The primary application of this compound is in palladium-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides. This transformation is analogous to the Suzuki-Miyaura reaction, with the sulfinate acting as the nucleophilic partner.

Reaction Scheme

Caption: General scheme of the palladium-catalyzed desulfinative cross-coupling reaction.

Catalytic Cycle

The mechanism of the palladium-catalyzed desulfinative cross-coupling of this compound is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Proposed catalytic cycle for the desulfinative cross-coupling reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.

Table 1: Coupling of Substituted Sodium Pyridine-2-sulfinates with 4-Bromotoluene and 4-Chlorotoluene[5]

| Entry | Pyridine-2-sulfinate Substituent | Halide (X) | Product | Yield (%) |

| 1 | H | Br | 2-(p-tolyl)pyridine | 95 |

| 2 | H | Cl | 2-(p-tolyl)pyridine | 91 |

| 3 | 4-Me | Br | 4-methyl-2-(p-tolyl)pyridine | 85 |

| 4 | 4-Me | Cl | 4-methyl-2-(p-tolyl)pyridine | 82 |

| 5 | 5-CF3 | Br | 5-(trifluoromethyl)-2-(p-tolyl)pyridine | 93 |

| 6 | 5-CF3 | Cl | 5-(trifluoromethyl)-2-(p-tolyl)pyridine | 88 |

| 7 | 6-Me | Br | 6-methyl-2-(p-tolyl)pyridine | 90 |

| 8 | 6-Me | Cl | 6-methyl-2-(p-tolyl)pyridine | 87 |

Reaction Conditions: this compound (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), K2CO3 (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h.

Table 2: Substrate Scope for the Coupling of this compound with Various Aryl and Heteroaryl Halides[5]

| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |